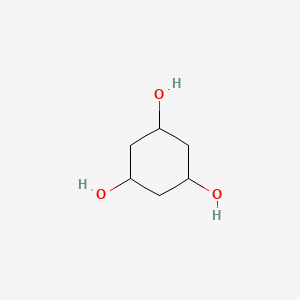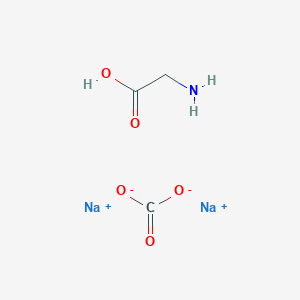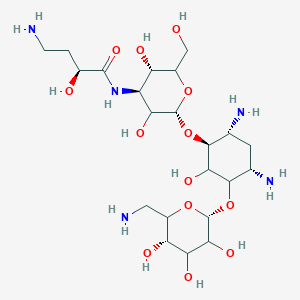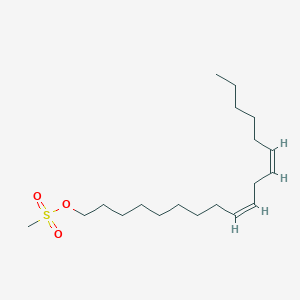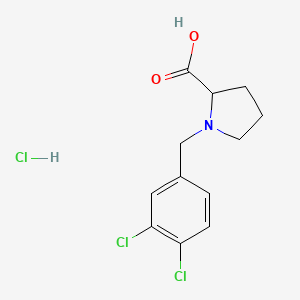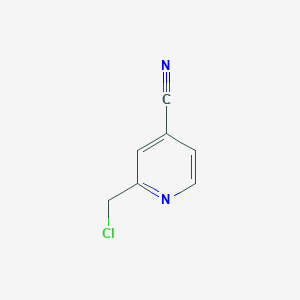![molecular formula C8H8F3NO B3029125 [3-amino-5-(trifluoromethyl)phenyl]methanol CAS No. 537039-44-4](/img/structure/B3029125.png)
[3-amino-5-(trifluoromethyl)phenyl]methanol
Descripción general
Descripción
[3-amino-5-(trifluoromethyl)phenyl]methanol: is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring
Mecanismo De Acción
Target of Action
It is known that trifluoromethyl (-cf3) group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
It has been observed that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethyl (-cf3) group-containing compounds can affect various biochemical pathways .
Result of Action
It is known that trifluoromethyl (-cf3) group-containing compounds can have various molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compound: One common method involves the reduction of a nitro precursor. For example, 3-nitro-5-(trifluoromethyl)benzaldehyde can be reduced using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield [3-amino-5-(trifluoromethyl)phenyl]methanol.
Amination of Halogenated Compound: Another method involves the amination of a halogenated precursor. For instance, 3-bromo-5-(trifluoromethyl)benzaldehyde can undergo nucleophilic substitution with ammonia or an amine to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [3-amino-5-(trifluoromethyl)phenyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst, or other reducing agents.
Substitution: Nucleophiles such as ammonia, amines, or other suitable reagents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [3-amino-5-(trifluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of trifluoromethyl and amino groups on biological activity and molecular interactions.
Medicine:
Drug Development: Due to its unique structure, this compound is explored for its potential therapeutic properties, including its use as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, where its chemical properties contribute to enhanced performance and stability.
Comparación Con Compuestos Similares
- [3-amino-4-(trifluoromethyl)phenyl]methanol
- [3-amino-5-(difluoromethyl)phenyl]methanol
- [3-amino-5-(trifluoromethyl)phenyl]ethanol
Comparison:
- Structural Differences: The position and number of fluorine atoms, as well as the presence of different functional groups, can significantly influence the chemical properties and reactivity of these compounds.
- Unique Properties: [3-amino-5-(trifluoromethyl)phenyl]methanol is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Propiedades
IUPAC Name |
[3-amino-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWUJGPXCGHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264893 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537039-44-4 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537039-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

